Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate
Overview
Description
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They can interact with various targets in the body, leading to different physiological effects. For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives can regulate central inflammation and control brain inflammation processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, affecting cellular processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis by interacting with DNA and disrupting its normal function . This compound may also affect the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to DNA and interacting with topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can inhibit or activate specific enzymes, altering their activity and impacting various biochemical pathways. Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although degradation products may also form and contribute to the observed effects . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in particular tissues or cellular compartments, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its ability to modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of 4-methyl-1,3-thiazole with propanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or distillation to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the thiazole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are investigated for their anti-inflammatory, analgesic, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of certain pesticides and herbicides.
Comparison with Similar Compounds
- Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate
- Sodium 2-(4-methyl-1,3-thiazol-2-yl)butanoate
- Sodium 2-(4-methyl-1,3-thiazol-2-yl)pentanoate
Comparison:
- Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is unique due to its specific propanoate group, which influences its chemical reactivity and biological activity.
- Compared to its acetate and butanoate analogs, the propanoate derivative may exhibit different solubility and stability profiles, affecting its suitability for various applications.
- The presence of the thiazole ring in all these compounds contributes to their biological activities, but the length and nature of the side chain (propanoate, acetate, butanoate) can modulate their effectiveness and specificity in different contexts.
Properties
IUPAC Name |
sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c1-4-3-11-6(8-4)5(2)7(9)10;/h3,5H,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSDOQQZAJJYSC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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